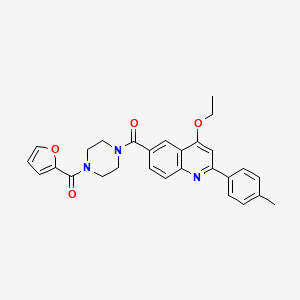

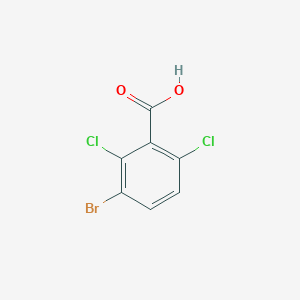

![molecular formula C16H16FNO2 B2934214 2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol CAS No. 391628-94-7](/img/structure/B2934214.png)

2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . The molecular formula is C16H16FNO2 and the molecular weight is 273.3 .

Molecular Structure Analysis

The asymmetric unit of a similar compound, “2-Ethoxy-6- { (E)- [ (4-methylphenyl)imino]-methyl}phenol”, contains two molecules in which the dihedral angles between the 3-ethoxy-2-hydroxybenzaldehyde and toluidine moieties are 16.87 (8) and 19.93 (6)°. S (6) rings are present in both molecules due to intramolecular O - H⋯N hydrogen bonds .Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized and characterized compounds with structures similar to 2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol, revealing insights into their crystalline structures, intermolecular interactions, and the stabilization mechanisms involved. For instance, studies have detailed the synthesis of crystalline fluoro-functionalized imines, exploring their crystal packing stabilized by fluorine atoms and the role of intramolecular charge transfer and hyper-conjugation interactions in stabilizing the molecules. These insights are crucial for applications in nonlinear optical (NLO) materials due to their large values of linear polarizability and second-order hyperpolarizability (Ashfaq et al., 2022).

Spectroscopic and Computational Studies

Spectroscopic methods, along with density functional theory (DFT) calculations, have been employed to characterize similar Schiff base compounds, providing valuable data on molecular geometry, vibrational frequencies, and electronic properties. Such comprehensive structural elucidations offer insights into the chemical behavior and potential applications of these compounds in various fields (Alaşalvar et al., 2015).

Metal Complex Formation and Characterization

Research has also focused on the formation of metal complexes with Schiff base ligands related to 2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol. These studies highlight the assembly of zinc(II)-containing clusters with high nuclearity, which are relevant for understanding the coordination chemistry of zinc and its potential applications in catalysis and material science (Constable et al., 2012).

Fluoroionophores and Metal Recognition

The development of fluoroionophores based on derivatives of the compound has been investigated, demonstrating their effectiveness in metal recognition. Such fluoroionophores can specifically chelate metal ions like Zn^2+, showcasing their potential in analytical chemistry and biological imaging (Hong et al., 2012).

Interaction with Biological Molecules

Investigations into the interaction of related compounds with biological molecules such as Bovine Serum Albumin (BSA) have been conducted. These studies provide insights into the binding mechanisms and potential bioactive properties of these compounds, which could inform their use in pharmaceutical applications (Ghosh et al., 2016).

Mechanism of Action

While the exact mechanism of action for “2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol” is not available, a similar compound, “2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol”, has been reported to bind estrogens with an affinity similar to that of ESR1, and activates expression of reporter genes containing estrogen response elements (ERE) in an estrogen-dependent manner .

Future Directions

properties

IUPAC Name |

2-ethoxy-6-[(3-fluoro-4-methylphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-13-8-7-11(2)14(17)9-13/h4-10,19H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWFOURKGRXXDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

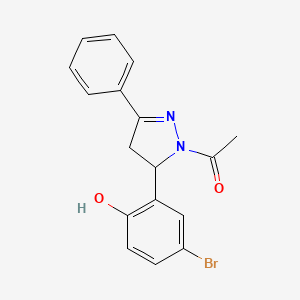

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2934137.png)

![7-phenyl-3-(p-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2934138.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)

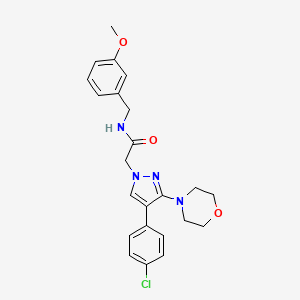

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)

![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)

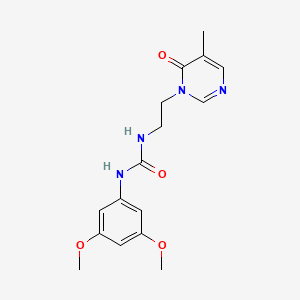

![Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2934152.png)

![3-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2934153.png)